(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol
Description
Properties
Molecular Formula |
C14H19ClO3 |
|---|---|
Molecular Weight |
270.75 g/mol |
IUPAC Name |
(2R)-2-[6-(4-chlorophenoxy)hexyl]oxiran-2-ol |
InChI |
InChI=1S/C14H19ClO3/c15-12-5-7-13(8-6-12)17-10-4-2-1-3-9-14(16)11-18-14/h5-8,16H,1-4,9-11H2/t14-/m1/s1 |
InChI Key |
OEZRSJXCKRTVOA-CQSZACIVSA-N |
Isomeric SMILES |
C1[C@](O1)(CCCCCCOC2=CC=C(C=C2)Cl)O |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Biological Activity
(R)-2-(6-(4-chlorophenoxy)hexyl)oxiran-2-ol, commonly referred to as etomoxir, is a compound notable for its role as an inhibitor of carnitine palmitoyltransferase I (CPT-I), an enzyme crucial in fatty acid metabolism. This compound has garnered attention in various fields, particularly in cancer research and metabolic disorders, due to its unique biological activities.
Chemical Structure
Etomoxir features a 4-chlorophenoxy group attached to a hexyl chain , forming an oxirane structure. This configuration is significant for its interaction with biological targets.
Etomoxir acts primarily by inhibiting CPT-I, which is essential for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By blocking this pathway, etomoxir leads to an accumulation of fatty acids and a shift in cellular metabolism towards increased glucose utilization.
1. Inhibition of Lipid Oxidation
Research indicates that etomoxir enhances glucose uptake in prostate cancer cells by inhibiting lipid oxidation. In studies involving prostate cancer cell lines (LNCaP, VCaP, and PC3), etomoxir treatment resulted in significant increases in glucose uptake compared to controls, demonstrating its potential role in metabolic reprogramming of cancer cells .
2. Effects on Adipocytes and Hepatocytes
Etomoxir has been shown to affect lipid metabolism in adipocytes and hepatocytes. In rat hepatocyte studies, etomoxir inhibited triacylglycerol depletion and lipolysis, suggesting that it alters lipid storage and mobilization processes . Specifically, at lower concentrations, it increased fatty acid esterification by inhibiting β-oxidation, while at higher concentrations, it inhibited both lipolysis and triacylglycerol secretion.
3. Regulation of Uncoupling Proteins
In primary cultures of rat preadipocytes, etomoxir treatment resulted in a significant upregulation of uncoupling protein-3 (UCP-3) mRNA levels. This indicates a potential protective metabolic response against lipotoxicity by dissipating the proton gradient across mitochondrial membranes .
Prostate Cancer Research
A pivotal study demonstrated that systemic etomoxir treatment improved imaging results using 18F-FDG-PET scans in prostate cancer xenograft models. Mice treated with etomoxir exhibited enhanced glucose uptake in tumors compared to untreated controls, highlighting its utility as a metabolic modulator in cancer therapy .
Metabolic Disorders
Etomoxir has also been investigated for its effects on metabolic disorders such as obesity and diabetes. By shifting energy metabolism from fat oxidation to glucose utilization, it may offer therapeutic benefits in conditions characterized by impaired lipid metabolism.
Data Table: Summary of Biological Effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The target compound is distinguished from analogs by its hydroxyl group at the oxirane C2 position. Most related compounds feature carboxylate esters or salts, which significantly alter solubility, bioavailability, and biological activity. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Pharmacological and Metabolic Activity
Etomoxir (Ethyl Ester) :
- Mechanism : Irreversibly inhibits CPT-1, blocking mitochondrial fatty acid oxidation and shifting energy metabolism to glycolysis .
- Applications : Studied in diabetes, obesity, and cancer due to its role in lipid metabolism modulation. Effective at IC₅₀ values of 5–50 μM in hepatocytes .
- Limitations : Rapid hydrolysis to the inactive acid form in vivo reduces bioavailability .
- Sodium Etomoxir: Advantages: Enhanced water solubility improves delivery in cellular models. Inhibits triacylglycerol depletion in hepatocytes at 10 μM . Drawbacks: Limited membrane permeability compared to the ethyl ester.
- This compound: Inferred Activity: The hydroxyl group may reduce interaction with CPT-1’s active site (which prefers carboxylate groups). However, its polarity could enhance binding to other targets, such as hydroxyl-dependent enzymes. Potential Applications: Intermediate in synthetic chemistry (e.g., synthesis of 6-(oxiran-2-ylmethoxy)-1-phenylhexan-2-ol ).
Physicochemical Properties
Solubility :
Stability :
- Epoxide rings are generally reactive. The hydroxyl group in the target compound may increase susceptibility to ring-opening reactions compared to carboxylate-protected analogs.
Q & A
Q. How to resolve contradictory data on regioselectivity in epoxide ring-opening reactions reported in literature?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
